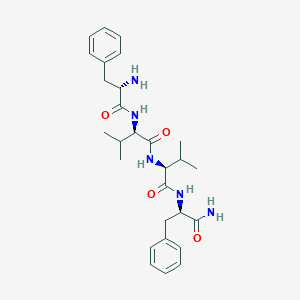

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide

説明

Bilaid A1 is a tetrapeptide agonist of the µ-opioid receptor (Ki = 750 nM in HEK293 cell membranes expressing the human receptor) and a derivative of bilaid A. It inhibits forskolin-induced cAMP accumulation by 47% in HEK293 cells expressing the human µ-opioid receptor when used at a concentration of 10 µM.

作用機序

Bilaid A1, also known as (2R)-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide or L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, is a semi-synthetic analogue of Bilaid A . This compound has been isolated from an Australian estuarine isolate of Penicillium sp. MST-MF667 .

Target of Action

The primary target of Bilaid A1 is the µ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.

Mode of Action

Bilaid A1 acts as a tetrapeptide agonist of the µ-opioid receptor . It binds to the receptor, triggering a series of biochemical reactions that result in the inhibition of pain signals.

Biochemical Pathways

Upon binding to the µ-opioid receptor, Bilaid A1 inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in cells . This action disrupts the normal signaling pathways, leading to a reduction in the perception of pain.

Pharmacokinetics

It is known that the compound is soluble in methanol or dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of Bilaid A1’s action is the reduction of pain . By acting as an agonist of the µ-opioid receptor, it inhibits pain signals, providing analgesic effects.

Action Environment

The action of Bilaid A1 can be influenced by various environmental factors. For instance, its solubility in methanol or DMSO suggests that it may be more effective in certain environments.

生物活性

L-phenylalanyl-D-valyl-L-valyl-D-phenylalaninamide, a synthetic dipeptide, has garnered attention for its potential biological activities. This compound is part of a broader class of dipeptides that exhibit various pharmacological properties, including enzyme inhibition, antimicrobial effects, and potential applications in drug design. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Enzyme Inhibition

One of the notable activities of this compound is its role as an inhibitor of specific proteolytic enzymes. For instance, studies have shown that similar dipeptides can inhibit the 3C proteinase from the hepatitis A virus (HAV), which plays a crucial role in viral polyprotein processing. The structural analysis of these inhibitors indicates that they bind effectively to the enzyme's specificity pockets, suggesting a mechanism for their inhibitory action .

Antimicrobial Properties

Dipeptides have also been investigated for their antimicrobial properties. Research indicates that certain cyclic dipeptides exhibit significant antibacterial activity against various pathogens. While specific data on this compound is limited, its structural analogs demonstrate efficacy against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing antimicrobial agents.

Case Study 1: Inhibition of Hepatitis A Virus

A detailed study focused on the crystal structure of HAV 3C proteinase complexed with a dipeptide inhibitor revealed critical insights into how similar compounds can inhibit viral replication. The study utilized X-ray crystallography to elucidate the binding interactions and conformational dynamics of the enzyme-inhibitor complex .

| Parameter | Value |

|---|---|

| Resolution | 1.9 Å |

| R-factor | 20.4% |

| R(free) | 29.8% |

| Molecules in Asymmetric Unit | 4 |

Case Study 2: Antimicrobial Activity of Cyclic Dipeptides

A comprehensive analysis involving 228 synthesized dipeptides evaluated their intestinal stability, permeability, and ACE inhibitory activity. The study found that cyclic dipeptides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration of this compound's antimicrobial potential .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been applied to understand the relationship between the structure of dipeptides and their biological activities. This modeling helps identify key molecular descriptors that correlate with stability and permeability, which are essential for bioavailability in vivo .

特性

IUPAC Name |

(2R)-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOANKSJQDQJAGG-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。